molecular formula C17H20N2O4 B5660350 dimethyl 1,2,6-trimethyl-1,4-dihydro-4,4'-bipyridine-3,5-dicarboxylate CAS No. 5971-85-7

dimethyl 1,2,6-trimethyl-1,4-dihydro-4,4'-bipyridine-3,5-dicarboxylate

Cat. No.: B5660350
CAS No.: 5971-85-7
M. Wt: 316.35 g/mol
InChI Key: OUZOAGVZRDUWPK-UHFFFAOYSA-N
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Description

Dimethyl 1,2,6-trimethyl-1,4-dihydro-4,4’-bipyridine-3,5-dicarboxylate is a chemical compound known for its unique structure and properties It belongs to the class of dihydropyridine derivatives, which are often used in various chemical and pharmaceutical applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 1,2,6-trimethyl-1,4-dihydro-4,4’-bipyridine-3,5-dicarboxylate typically involves the condensation of appropriate pyridine derivatives under controlled conditions. One common method involves the reaction of 2,6-dimethylpyridine with formaldehyde and a suitable carboxylate ester in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar starting materials and catalysts. The process is optimized for yield and purity, often involving automated systems for precise control of reaction parameters. The final product is typically obtained through a series of purification steps, including distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1,2,6-trimethyl-1,4-dihydro-4,4’-bipyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: It can be reduced to yield dihydropyridine derivatives with different substitution patterns.

    Substitution: The methyl and carboxylate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields pyridine derivatives, while reduction can produce various dihydropyridine compounds.

Scientific Research Applications

Dimethyl 1,2,6-trimethyl-1,4-dihydro-4,4’-bipyridine-3,5-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds, particularly in the development of cardiovascular drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of dimethyl 1,2,6-trimethyl-1,4-dihydro-4,4’-bipyridine-3,5-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, depending on the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

    Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate: Similar in structure but with ethyl groups instead of methyl groups.

    1,3-Dihydro-1,3,3-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2’-indole]: Another compound with a similar core structure but different functional groups.

Uniqueness

Dimethyl 1,2,6-trimethyl-1,4-dihydro-4,4’-bipyridine-3,5-dicarboxylate is unique due to its specific substitution pattern and the presence of both methyl and carboxylate groups

Properties

IUPAC Name

dimethyl 1,2,6-trimethyl-4-pyridin-4-yl-4H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-10-13(16(20)22-4)15(12-6-8-18-9-7-12)14(17(21)23-5)11(2)19(10)3/h6-9,15H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUZOAGVZRDUWPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1C)C)C(=O)OC)C2=CC=NC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30975116
Record name Dimethyl 1,2,6-trimethyl-1,4-dihydro[4,4'-bipyridine]-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30975116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5971-85-7
Record name Dimethyl 1,2,6-trimethyl-1,4-dihydro[4,4'-bipyridine]-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30975116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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